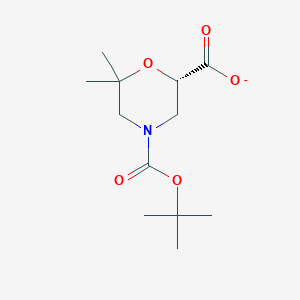
2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. The compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the protection of the amine group in the morpholine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The carboxylic acid group can be introduced through various methods, including oxidation of an alcohol precursor or direct carboxylation.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID, often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Nucleophilic substitution reactions at the morpholine ring.
Oxidation/Reduction: Oxidation of the carboxylic acid group to form esters or reduction to form alcohols.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: The primary amine and carbon dioxide.
Substitution: Various substituted morpholine derivatives.
Oxidation/Reduction: Esters or alcohols depending on the reaction conditions.
Aplicaciones Científicas De Investigación
(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules and as a building block for drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(METHOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with a methoxycarbonyl group instead of a Boc group.
(S)-4-(BENZYLOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID: Similar structure but with a benzyloxycarbonyl group.
Uniqueness
(S)-4-(TERT-BUTOXYCARBONYL)-6,6-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is unique due to the stability and ease of removal of the Boc group, making it a preferred protecting group in organic synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine and facilitating selective reactions.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H20NO5- |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
(2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m0/s1 |
Clave InChI |
UVCRSTLUNAIJQQ-QMMMGPOBSA-M |
SMILES isomérico |
CC1(CN(C[C@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
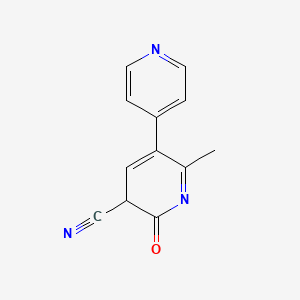
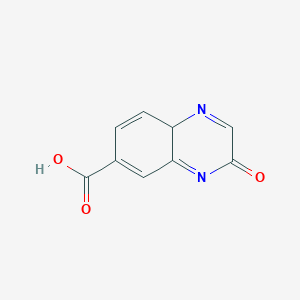
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)

![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
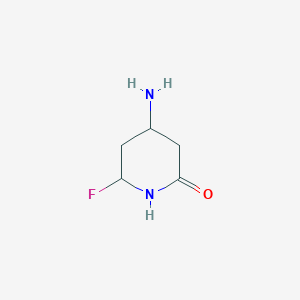
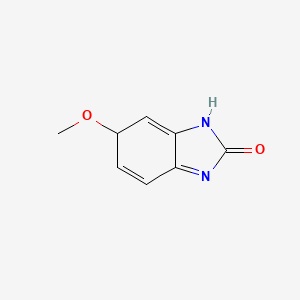
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)

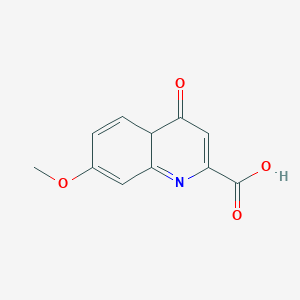
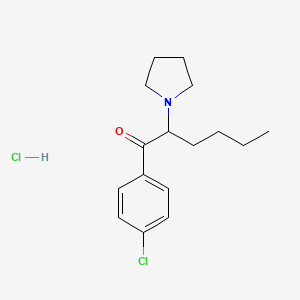
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)
